Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride
Description
This compound is a piperazine derivative featuring a 4-methyl-5-thiazolyloxyethyl substituent and a 3-(trifluoromethyl)phenyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The trifluoromethyl group on the phenyl ring enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Properties
CAS No. |
136996-64-0 |
|---|---|
Molecular Formula |
C17H22Cl2F3N3OS |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
4-methyl-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethoxy]-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C17H20F3N3OS.2ClH/c1-13-16(25-12-21-13)24-10-9-22-5-7-23(8-6-22)15-4-2-3-14(11-15)17(18,19)20;;/h2-4,11-12H,5-10H2,1H3;2*1H |
InChI Key |
OHNYZXJXEITQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiazolyl and trifluoromethylphenyl groups, and the final hydrochloride salt formation. Common reagents used in these reactions include thionyl chloride, trifluoromethylbenzene, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives, including this compound, can undergo various chemical reactions such as:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Structural Analysis
The compound features a piperazine ring linked to a 4-methyl-5-thiazole moiety and a trifluoromethylphenyl group. This unique structure is responsible for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Pharmacological Applications
-
Antimicrobial Activity
- Compounds similar to piperazine derivatives have demonstrated significant antimicrobial properties. Research indicates that the presence of thiazole and piperazine structures enhances efficacy against various bacterial strains.
Studies have shown that piperazine derivatives exhibit moderate to high activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL -
Anticancer Properties
- Piperazine derivatives have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial function.
- A study demonstrated that a related thiazole derivative induced S-phase arrest in cancer cell lines, leading to increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolyl and trifluoromethylphenyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole and Piperazine Motifs
Compound A : Piperazine, 1-(4-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride ()
- Structural Differences : Replaces the 3-(trifluoromethyl)phenyl group with a 4-chloro-2-methylphenyl moiety.
Compound B : 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) ()
- Structural Differences : Lacks the thiazole group but shares the N-arylpiperazine scaffold.
- Pharmacological Profile : High 5-HT1A receptor affinity (Ki = 0.6 nM) and antagonistic activity . Compared to the target compound, the absence of a thiazole may reduce selectivity for other targets like dopamine transporters .
Functional Analogues with 5-HT1A Receptor Activity
Compound C : trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) ()
- Key Features : Conformationally constrained cyclohexyl group improves 5-HT1A affinity (Ki = 0.028 nM).
- Comparison : The target compound’s trifluoromethyl group may mimic the electron-withdrawing effects of the methoxy group in trans-8a, enhancing receptor interactions .
Compound D : 4-[3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine (Compound 8 in )
- Activity : IC50 = 2.0 nM for 5-HT1A and IC50 = 90.6 nM for D2 receptors.
- Comparison : The target compound’s thiazole-ether chain may reduce D2 affinity compared to the dihydronaphthalene fragment in Compound D, improving 5-HT1A selectivity .
Data Table: Comparative Pharmacological and Structural Profiles
Key Research Findings and Mechanistic Insights
Role of the Trifluoromethyl Group : The 3-(trifluoromethyl)phenyl group in the target compound likely enhances binding to hydrophobic pockets in 5-HT1A receptors, similar to methoxy substitutions in NAN-190 and trans-8a .
Dual Receptor Modulation: Structural analogs like Compound D () demonstrate that minor modifications (e.g., replacing thiazole with dihydronaphthalene) can shift selectivity between 5-HT1A and D2 receptors, highlighting the target compound’s tunability .
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride is a notable example, which has been studied for its potential therapeutic applications, particularly in the treatment of parasitic infections and certain types of cancer.
Chemical Structure and Properties
The compound features a piperazine core substituted with a thiazole group and a trifluoromethyl phenyl moiety. This unique structure contributes to its biological activity.
Antiparasitic Activity
A significant study highlighted the efficacy of piperazine dihydrochloride against Ascaris suum , a common parasitic worm. In a controlled trial, the compound demonstrated an impressive efficacy rate of 99-100% against A. suum when administered at a dosage of 200 mg/kg . The treatment resulted in a 98% reduction in egg excretion six days post-treatment, indicating its potent anthelmintic properties without adverse reactions observed in subjects .
Anticancer Activity
Research into the anticancer potential of piperazine derivatives has yielded mixed results. In one study, modifications of piperazine structures were tested against various human cancer cell lines, including pancreatic and glioblastoma cells. However, no notable cytotoxic activity was observed at concentrations below 50 μM , suggesting that while piperazine derivatives have potential, their efficacy may be limited depending on structural modifications .
The biological activity of piperazine compounds can be attributed to several mechanisms:
- Inhibition of Acetylcholinesterase : Some piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Protein-Protein Interaction Modulation : Certain derivatives have been designed to disrupt protein interactions associated with cancer pathways, although specific activities vary based on structural modifications .
Toxicological Assessments
Toxicological studies have revealed important safety considerations for piperazine dihydrochloride:
- A 90-day study on rats showed no adverse effects at doses up to 450 mg/kg/day ; however, higher doses induced degenerative changes in liver and kidney tissues .
- Human case studies reported respiratory sensitization and allergic reactions among workers exposed to piperazine, highlighting the need for caution in occupational settings .
Summary of Biological Activities
Q & A
Q. What is the molecular structure and key functional groups of this compound?
The compound (CAS 136996-64-0) has a molecular formula of C₁₇H₂₂Cl₂F₃N₃OS (MW: 444.342 g/mol). Its core structure includes:
- A piperazine ring substituted with a 3-(trifluoromethyl)phenyl group at position 4.
- A thiazole moiety (4-methyl-5-thiazolyl) linked via an ethoxyethyl chain at position 1.
- Two hydrochloride counterions for solubility enhancement .
Key functional groups influencing reactivity and bioactivity:
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability.
- Thiazole ring : Contributes to π-π stacking interactions in receptor binding.
- Ethoxyethyl linker : Provides conformational flexibility for target engagement.
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step protocols:
Core piperazine formation : Alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with 2-((4-methyl-5-thiazolyl)oxy)ethyl chloride.
Salt formation : Treatment with HCl to yield the dihydrochloride salt.
Q. Example procedure :
- Step 1 : React 1-(3-(trifluoromethyl)phenyl)piperazine with 2-chloroethyl-4-methylthiazole in dry DMF, using K₂CO₃ as a base at 80°C for 12 hours.
- Step 2 : Purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
- Step 3 : Treat with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt (yield: ~65-72%) .
Table 1 : Representative Yields for Analogous Piperazine Derivatives
| Substituent on Piperazine | Reaction Conditions | Yield (%) |
|---|---|---|
| 3-Chlorophenyl | POCl₃, 120°C | 65 |
| 4-Bromophenyl | DMF, K₂CO₃, 80°C | 72 |
| 5-Chloro-2-methoxyphenyl | EtOH, reflux | 60 |
Q. What analytical techniques confirm structural integrity and purity?
- 1H/13C-NMR : Assign proton environments (e.g., ethylenic protons near thiazole at δ 4.25–4.40 ppm; aromatic protons in trifluoromethylphenyl at δ 7.45–7.70 ppm) .
- IR Spectroscopy : Detect characteristic stretches (C-F at 1120–1250 cm⁻¹; thiazole C=N at 1640 cm⁻¹).
- Elemental Analysis : Validate molecular formula (e.g., C: 54.95%, N: 5.06% for C₂₆H₂₇BrN₂O₃·2HCl) .
- HPLC-MS : Assess purity (>95%) and confirm molecular ion peaks ([M+H]⁺ at m/z 444.34) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Key factors :
- Temperature : Higher temperatures (e.g., 120°C with POCl₃) accelerate cyclization but may degrade heat-sensitive intermediates .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances alkylation efficiency.
- Purification : Gradient flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5 → 80:20) resolves closely eluting byproducts .
Case study : Replacing DMF with acetonitrile reduced side-product formation by 20% in analogous piperazine derivatives .
Q. How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) insights :
- Trifluoromethyl group : Critical for dopamine D3 receptor binding (Ki < 50 nM vs. Ki > 200 nM for non-CF₃ analogs) .
- Thiazole substitution : 4-Methyl-5-thiazolyl improves metabolic stability compared to unsubstituted thiazole (t₁/₂: 4.2 h vs. 1.8 h in liver microsomes) .
- Ethoxyethyl chain length : Shorter chains reduce off-target serotonin receptor activity (5-HT1A IC₅₀: 1.2 μM vs. 0.3 μM for ethyl vs. propyl linkers) .
Table 2 : Biological Activity of Piperazine Derivatives
| Derivative | Target Receptor | IC₅₀/Ki (nM) | Selectivity (vs. D2) |
|---|---|---|---|
| Parent Compound (CF₃) | D3 | 28 | 15-fold |
| 3-Chlorophenyl Analog | D3 | 89 | 8-fold |
| 4-Methoxybenzyl Derivative | 5-HT1A | 320 | N/A |
Q. How to resolve contradictions in cytotoxicity data across studies?
Common pitfalls :
- Cell line variability : IC₅₀ values vary between prostate (PC3: 12 μM) and breast cancer (MCF7: 28 μM) models due to differential expression of efflux transporters .
- Assay conditions : Serum-free media may underrepresent in vivo efficacy (e.g., 40% reduced activity vs. serum-containing media) .
- Metabolic interference : Liver microsome pre-incubation reduces cytotoxicity by 50–60%, suggesting prodrug activation mechanisms .
Q. Recommendations :
- Standardize assays using CLSI guidelines.
- Include positive controls (e.g., doxorubicin) to normalize inter-lab variability.
Q. What advanced methods confirm molecular conformation and purity?
- X-ray crystallography : Resolves piperazine ring puckering and salt form (e.g., dihydrochloride vs. monohydrochloride) .
- LC-HRMS : Detects trace impurities (<0.1%) like dehalogenated byproducts (m/z 408.29 for -CF₃ → -H).
- Dynamic NMR : Characterizes restricted rotation in the ethoxyethyl linker (ΔG‡ = 12.3 kcal/mol at 298 K) .
Q. How does this compound interact with specific biological targets?
Mechanistic insights :
- Dopamine D3 receptor : Molecular docking shows H-bonding between the thiazole nitrogen and Asp110 residue, while the CF₃ group occupies a hydrophobic pocket .
- CYP450 inhibition : Competitive inhibition of CYP3A4 (Ki = 8.7 μM) due to piperazine-heme iron coordination .
Figure 1 : Docking pose of the compound in the D3 receptor active site (PDB: 3PBL).
Q. What strategies improve solubility and stability for in vivo studies?
- Salt forms : Dihydrochloride salt increases aqueous solubility (12 mg/mL vs. 0.8 mg/mL for free base) .
- Co-crystallization : Co-formers like succinic acid enhance thermal stability (melting point: 177–178°C) .
- Nanoformulation : PLGA nanoparticles (150 nm) improve plasma half-life from 2.1 h to 8.5 h in rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
